6-Ethoxybenzo[d]thiazole-2-carbonitrile
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Overview
Description
6-Ethoxybenzo[d]thiazole-2-carbonitrile is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxybenzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminothiophenol with ethyl cyanoacetate under basic conditions. The reaction proceeds through a cyclization process, forming the benzothiazole ring. The general reaction conditions include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxybenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
6-Ethoxybenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Ethoxybenzo[d]thiazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxybenzo[d]thiazole-2-carbonitrile
- 6-Chlorobenzo[d]thiazole-2-carbonitrile
- 6-Methylbenzo[d]thiazole-2-carbonitrile
Uniqueness
6-Ethoxybenzo[d]thiazole-2-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
91634-13-8 |
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Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
6-ethoxy-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-2-13-7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,2H2,1H3 |
InChI Key |
HYLRVONDRVTYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C#N |
Origin of Product |
United States |
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